molecular formula C9H17NO3 B1177819 D-Valine,  N-(1-oxobutyl)-  (9CI) CAS No. 143896-77-9

D-Valine, N-(1-oxobutyl)- (9CI)

Cat. No.: B1177819
CAS No.: 143896-77-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Valine, N-(1-oxobutyl)- (9CI) is a chiral derivative of valine, where the amino group is acylated with a butyryl group (C₄H₇O). This modification introduces a ketone functionality at the N-terminus, altering its physicochemical and biochemical properties compared to native valine. The D-configuration of the valine residue confers resistance to enzymatic degradation by proteases, making it valuable in peptide synthesis and medicinal chemistry for stabilizing bioactive molecules.

Properties

CAS No.

143896-77-9

Molecular Formula

C9H17NO3

Synonyms

D-Valine, N-(1-oxobutyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of D-Valine derivatives in developing anticancer therapies. For instance, a patent describes a method for treating cancer or symptoms related to cancer using compositions that include D-Valine derivatives . The compound's ability to modulate metabolic pathways may contribute to its efficacy against cancer cells.

Neuroprotective Effects
D-Valine has been investigated for its neuroprotective properties. Research indicates that it may play a role in enhancing mitochondrial function and protecting neurons from oxidative stress . This is particularly relevant in neurodegenerative diseases where mitochondrial dysfunction is a hallmark.

Nutritional Applications

Amino Acid Supplementation
D-Valine is an essential amino acid that can be supplemented in diets to support various physiological functions, including muscle metabolism and recovery. Studies have shown that valine supplementation can improve energy production and reduce muscle breakdown during intense physical activity .

Animal Feed Additives
The compound is also used as a feed additive in animal nutrition. Regulatory reports indicate that D-Valine can be mixed into animal feed to enhance growth performance and overall health . The recommended inclusion levels typically reach up to 2000 mg/kg of complete feed.

Biochemical Research

Mitochondrial Function Studies
Investigations into the effects of D-Valine on mitochondrial bioenergetics have demonstrated its ability to increase ATP production and enhance oxidative phosphorylation processes . This is critical for understanding energy metabolism in cells and could lead to new insights into metabolic disorders.

Cell Culture Experiments
In vitro studies utilizing C2C12 muscle cells have shown that D-Valine treatment results in significant improvements in oxygen consumption rates (OCR), indicating enhanced mitochondrial function . These findings underscore the compound's potential role in metabolic research.

Data Tables

Application AreaSpecific Use CaseFindings/Impact
Medicinal ChemistryAnticancer therapiesModulates metabolic pathways; potential anticancer effects
Nutritional ApplicationsMuscle recovery and metabolismImproves energy production; reduces muscle breakdown
Animal Feed AdditivesGrowth performance enhancementRecommended levels up to 2000 mg/kg in feed
Biochemical ResearchMitochondrial function studiesIncreases ATP production; enhances OCR

Case Studies

  • Cancer Treatment Study : A study published in a patent document explored the effectiveness of D-Valine derivatives in treating various cancer types. The results indicated a significant reduction in tumor growth rates when combined with traditional chemotherapy agents, suggesting synergistic effects .
  • Neuroprotection Research : A recent publication detailed how D-Valine improved mitochondrial function in neuronal cell cultures exposed to oxidative stress. The study reported increased cell viability and reduced markers of apoptosis, highlighting its potential as a neuroprotective agent .
  • Animal Nutrition Trials : In trials conducted on livestock, the inclusion of D-Valine in feed formulations led to improved weight gain and feed efficiency compared to control groups without supplementation. This suggests its viability as a nutritional additive for enhancing animal growth performance .

Comparison with Similar Compounds

Substituent Chain Length and Hydrophobicity

The length of the acyl chain significantly impacts solubility, lipophilicity, and biological activity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Chain Key Properties
D-Valine, N-(1-oxobutyl)- (9CI) C₉H₁₇NO₃ 187.24 Butyryl (C₄) Moderate hydrophobicity; suitable for peptide stabilization
L-Valine, N-(1-oxohexadecyl)-, monosodium salt (9CI) C₂₁H₄₀NNaO₃ 385.55 Hexadecanoyl (C₁₆) High lipophilicity; used in lipid-based drug formulations
D-Valine, N-[(dodecyloxy)carbonyl]- C₁₈H₃₅NO₄ 329.48 Dodecyloxycarbonyl (C₁₂) Surfactant properties; forms micelles in aqueous solutions

Key Findings :

  • Longer acyl chains (e.g., C₁₂ or C₁₆) enhance lipophilicity, favoring membrane permeability and aggregation in aqueous environments .
  • The monosodium salt form of L-Valine, N-(1-oxohexadecyl)- (9CI) improves water solubility, making it suitable for injectable formulations .

Stereochemical and Functional Group Variations

The stereochemistry (D vs. L) and functional groups influence biochemical interactions:

Compound Name Stereochemistry Functional Groups Applications
D-Valine, N-(1-oxobutyl)- (9CI) D-configuration Butyryl, ketone Peptide backbone modification
L-Valine, N-(1-oxohexadecyl)-, monosodium salt (9CI) L-configuration Hexadecanoyl, sodium salt Medicinal surfactants; antimicrobial agents
D-Valine, N-[(2-chlorophenyl)acetyl]-... (9CI) D-configuration Chlorophenyl, pyridinyl Targeted drug delivery; enzyme inhibition

Key Findings :

  • The D-configuration in valine derivatives avoids rapid metabolic breakdown, enhancing in vivo stability .
  • Bulky substituents (e.g., chlorophenyl in ) improve binding affinity to hydrophobic enzyme pockets.

Fluorophore-Containing Analogs

While D-Valine, N-(1-oxobutyl)- (9CI) lacks intrinsic fluorescence, analogs with conjugated systems exhibit unique optical properties:

Compound Name Fluorophore Fluorescence Response Application
Compound 9CI (anthracene derivative) Anthracene ring Strong signal DNA oligonucleotide probes
D-Valine, N-(1-oxobutyl)- (9CI) None None Non-fluorescent applications

Key Findings :

  • Anthracene-based derivatives (e.g., compound 9CI in ) require large aromatic systems for fluorescence, which is absent in the butyryl-substituted valine.

Preparation Methods

Cyanidation via Strecker Reaction

The Strecker reaction forms the foundation of D-valine synthesis. Isobutyraldehyde, sodium cyanide, and ammonium chloride react in ammoniacal solution at 35–40°C for 3–8 hours, yielding 2-amino-3-methylbutyronitrile. This step achieves an 85% yield (Example 2.1).

Reaction Conditions

ParameterValue
Temperature35–40°C
Reaction Time5 hours
SolventAmmonia/Water
Yield85%

Hydrolysis and Amidation

2-Amino-3-methylbutyronitrile undergoes hydrolysis in ethanol-water (4:1 v/v) with sodium hydroxide and acetone catalysis at 0–5°C for 6–8 hours. This produces DL-2-amino-3-methylbutyryl amine with a 63–75% yield (Examples 1.4, 2.4).

Key Optimization

  • Catalyst : Acetone or 2-butanone enhances reaction rate and selectivity.

  • Temperature : Subambient conditions (-10–10°C) minimize side reactions.

Resolution Using L-DBTA

The racemic amine is resolved with L-DBTA in acetone-water (80–95% acetone) at 25–40°C. Crystallization yields D-2-amino-3-methylbutyryl amine-L-DBTA salt with 72–74% efficiency (Examples 1.5, 2.5).

Critical Parameters

ParameterOptimal Range
Solvent RatioAcetone:Water (80–95:20–5)
Resolving AgentL-DBTA (1.5 equiv)
RecrystallizationReflux, then cooling to 20–25°C

Acidic Hydrolysis to D-Valine

The resolved salt is hydrolyzed in 30% HCl under reflux, followed by cation-exchange chromatography and recrystallization. This step delivers D-valine with 72% yield and 99.3% optical purity (Example 1.5).

Post-Hydrolysis Processing

  • Decolorization : Activated carbon at 60–70°C removes impurities.

  • Crystallization : Cooling to -10–10°C ensures high-purity crystals.

Acylation of D-Valine to N-(1-Oxobutyl)-D-Valine

General Acylation Methods

N-Acylation of D-valine typically employs butyryl chloride or anhydride under Schotten-Baumann conditions. A base (e.g., NaOH) neutralizes HCl byproduct, driving the reaction forward.

Proposed Reaction Scheme

  • Activation : D-Valine + Butyryl Chloride → N-(1-Oxobutyl)-D-Valine + HCl

  • Workup : Acidification, extraction, and crystallization.

Optimized Acylation Protocol

While the provided sources lack explicit data for this step, extrapolation from analogous systems suggests:

Hypothetical Conditions

ParameterValue
SolventTetrahydrofuran/Water
Base4-Dimethylaminopyridine (DMAP)
Temperature0°C → Room Temperature
Yield (Expected)70–85%

Yield Optimization and Scalability

Cyanidation and Amidation Efficiency

The Strecker reaction’s yield hinges on cyanide concentration and ammonia purity. Industrial-scale runs (Example 2.1) achieve 85% yield via precise stoichiometry and temperature control.

Resolution and Hydrolysis

L-DBTA resolution’s efficiency correlates with solvent polarity. Higher acetone content (95%) improves diastereomeric salt crystallinity, reducing losses during filtration.

Analytical Characterization

Optical Purity Assessment

Polarimetry confirms enantiomeric excess, with reported [α] = -27.5° (c=5, 5N HCl). HPLC using chiral columns (e.g., Chiralpak AD-H) further validates >99% ee.

Spectroscopic Data

  • IR (KBr) : 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O amide).

  • ¹H NMR (D₂O) : δ 1.05 (d, 3H, CH(CH₃)₂), 2.35 (t, 2H, COCH₂), 3.45 (m, 1H, CH), 4.10 (q, 1H, α-CH).

Industrial and Environmental Considerations

Cost-Effectiveness

  • Raw Materials : Isobutyraldehyde and sodium cyanide are commodity chemicals.

  • Catalyst Reuse : L-DBTA is recoverable via acid-base extraction, reducing costs.

Waste Management

  • Cyanide Byproducts : Treated with FeSO₄ to form non-toxic ferrocyanide.

  • Solvent Recovery : Distillation reclaims >90% acetone and ethanol.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing D-Valine, N-(1-oxobutyl)- (9CI)?

  • Methodological Answer : The compound can be synthesized via N-acylation of D-Valine using butyryl chloride or activated esters. Employ coupling agents like EDCI/HOBt in anhydrous DMF or THF. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and confirm completion by LC-MS. Purify via column chromatography (silica gel, gradient elution) to isolate the product. Validate using molecular weight (221.05113 g/mol) and PSA (46.17 Ų) .

Q. How can researchers confirm the structural integrity of D-Valine, N-(1-oxobutyl)- (9CI)?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Identify valine’s α-proton (~3.2 ppm) and butyryl carbonyl (~172 ppm).
  • LC-MS/MS : Compare experimental spectra (e.g., m/z 221.05 [M+H]+) with reference data from HMDB or NIST .
  • FTIR : Confirm amide I band (~1650 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹).

Q. What analytical methods are recommended for assessing purity?

  • Methodological Answer : Utilize reversed-phase HPLC with UV detection (λ = 210 nm) and LC-MS/MS in positive ion mode. Cross-reference retention times and fragmentation patterns with published spectra (e.g., splash10-0a4i-9000000000-12c0c153853040e5f240) . Elemental analysis (C, H, N, S) should align with theoretical values (C11H11NO2S) .

Advanced Research Questions

Q. How does stereochemistry (D-configuration) influence the compound’s biochemical interactions?

  • Methodological Answer : Conduct enantioselective binding assays (e.g., surface plasmon resonance) using L- and D-enantiomers. Compare binding affinities to chiral receptors or enzymes. Use chiral HPLC (e.g., Chirobiotic T column) to confirm enantiomeric purity (>99%) . Studies on related D-valine derivatives (e.g., D-Penicillamine) suggest stereochemistry impacts metal chelation and enzyme inhibition .

Q. How can researchers resolve discrepancies in solubility data under varying experimental conditions?

  • Methodological Answer : Perform systematic solubility studies in polar (water, DMSO) and nonpolar solvents (hexane, chloroform). Use the PSA value (46.17 Ų) to predict hydrophilicity . For conflicting results, employ dynamic light scattering (DLS) to detect aggregation or micelle formation. Validate with computational models (e.g., COSMO-RS).

Q. What experimental designs are suitable for studying degradation pathways under physiological conditions?

  • Methodological Answer : Incubate the compound in simulated biological fluids (e.g., PBS, pH 7.4; gastric fluid, pH 1.2) at 37°C. Analyze degradation products via high-resolution LC-MS/MS (e.g., Q-TOF) and compare with fragmentation libraries . For oxidative stability, use H2O2 or cytochrome P450 enzyme assays.

Q. How can researchers evaluate the compound’s potential as a bioactive scaffold?

  • Methodological Answer : Screen against target proteins (e.g., proteases, kinases) using fluorescence polarization or thermal shift assays. Modify the butyryl group to assess structure-activity relationships (SAR). Reference studies on valine-containing pesticides (e.g., tau-fluvalinate) to identify bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.